molecular formula C15H15N3O B2916021 (1H-benzo[d]imidazol-5-yl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1705101-05-8

(1H-benzo[d]imidazol-5-yl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

Cat. No. B2916021
CAS RN: 1705101-05-8
M. Wt: 253.305
InChI Key: NMIFSMGBZRIRTP-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]imidazole moiety and an azabicyclo[3.2.1]octane moiety. Benzo[d]imidazole is a fused aromatic ring that consists of benzene and imidazole rings. Azabicyclo[3.2.1]octane is a type of bicyclic compound that contains a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[d]imidazole ring and the azabicyclo[3.2.1]octane ring in separate steps, followed by a coupling reaction . The exact synthetic route would depend on the specific substituents and functional groups present in the final compound.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused aromatic benzo[d]imidazole ring and the azabicyclo[3.2.1]octane ring. The exact structure would depend on the specific substituents and functional groups present .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzo[d]imidazole and azabicyclo[3.2.1]octane moieties. The benzo[d]imidazole moiety might undergo reactions typical of aromatic heterocycles, while the azabicyclo[3.2.1]octane moiety might undergo reactions typical of amines and bicyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzo[d]imidazole and azabicyclo[3.2.1]octane moieties. For example, the compound might exhibit the typical properties of aromatic heterocycles and amines .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

(1H-benzo[d]imidazol-5-yl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone derivatives have shown significant promise in cancer research. A study by Mullagiri et al. (2018) synthesized new conjugates of this compound and evaluated their antiproliferative activity against various human cancer cell lines. The compounds exhibited considerable cytotoxicity, indicating potential as cancer therapeutics, particularly against prostate cancer (Mullagiri et al., 2018).

Optical and Electrical Properties in Material Science

In material science, derivatives of this compound have been synthesized and investigated for their optical, electrical, and thermal properties. Anand and Muthusamy (2018) explored the electrochemical and optical band gaps of these compounds, finding significant potential in materials science applications, particularly due to their electrical conductivity and dielectric properties (Anand & Muthusamy, 2018).

Application in Synthesis of Benzimidazoles

The compound also plays a role in the synthesis of benzimidazoles, which are crucial in various chemical processes. Fekri, Nikpassand, and Maleki (2016) developed an efficient method using related compounds for the synthesis of benzo[d]imidazoles, highlighting its utility in facilitating chemical reactions (Fekri, Nikpassand, & Maleki, 2016).

Crystal Structure Analysis

The study of crystal structures of derivatives of this compound contributes to a deeper understanding of molecular interactions. Wang, Sun, Zhang, and Sun (2017) conducted X-ray diffraction analysis to determine the crystal structures of related compounds, providing insights into their molecular geometry and potential applications in crystallography (Wang, Sun, Zhang, & Sun, 2017).

Catalysis in Organic Synthesis

This compound and its derivatives have been used as catalysts in organic synthesis. Their role in facilitating C-N bond formation and other chemical transformations is notable. For instance, Donthireddy et al. (2020) demonstrated the use of related compounds in catalyzing C-N bond formation, emphasizing their efficiency and potential for diverse applications in organic chemistry (Donthireddy et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzo[d]imidazole derivatives have biological activity and are used as pharmaceuticals .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals, due to the presence of the benzo[d]imidazole and azabicyclo[3.2.1]octane moieties .

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15(18-11-2-1-3-12(18)6-5-11)10-4-7-13-14(8-10)17-9-16-13/h1-2,4,7-9,11-12H,3,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIFSMGBZRIRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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